molecular formula C11H20O4 B1279157 Azelaic acid monoethyl ester

Azelaic acid monoethyl ester

Cat. No. B1279157
M. Wt: 216.27 g/mol
InChI Key: MTRYLAXNDGUFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azelaic acid monoethyl ester is a natural product found in Epichloe typhina and Phleum pratense with data available.

Scientific Research Applications

Inhibition of Enzymes

  • Azelaic acid and its derivatives, including monoethyl ester, exhibit inhibitory effects on enzymes like tyrosinase and thioredoxin reductase. This inhibition is significant for understanding their role in depigmentation and DNA synthesis regulation in various skin conditions (Schallreuter & Wood, 2004).

Biotransformation and Industrial Applications

  • Azelaic acid, derived from nonanoic acid and its esters, has applications in the plastic and cosmetic industries. The use of Candida tropicalis as a biocatalyst in this process highlights its potential for sustainable production methods (Kim et al., 2019).

Dermatological Treatments

  • Azelaic acid and its derivatives are used in dermatological treatments for conditions like hyperpigmentary disorders and acne. Their effectiveness is attributed to the properties like inhibition of melanocyte function and cytotoxic effects on malignant cells (Fitton & Goa, 1991).

Bio-Based Building Blocks

  • Azelaic acid serves as a bio-based monomer for synthesizing biodegradable and sustainable polymers, plasticizers, and lubricants. This application highlights its importance in creating environmentally friendly materials (Todea et al., 2021).

Cosmetic and Pharmaceutical Applications

  • The esterification of azelaic acid enhances its applications in cosmetics and pharmaceuticals. Its derivatives are effective in acne treatment and exhibit antibacterial properties (Khairudin et al., 2018).

Synthesis Methods

  • Innovative synthesis methods of azelaic acid and its derivatives, like the total synthesis of (-)-minquartynoic acid from azelaic acid monomethyl ester, demonstrate the compound's versatility in organic chemistry (Gung & Dickson, 2002).

properties

Product Name

Azelaic acid monoethyl ester

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

9-ethoxy-9-oxononanoic acid

InChI

InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)

InChI Key

MTRYLAXNDGUFAK-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCC(=O)O

Canonical SMILES

CCOC(=O)CCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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